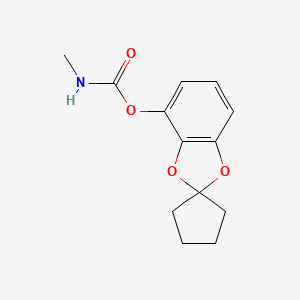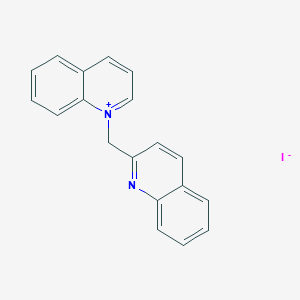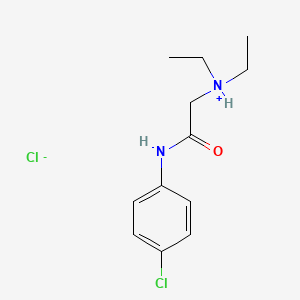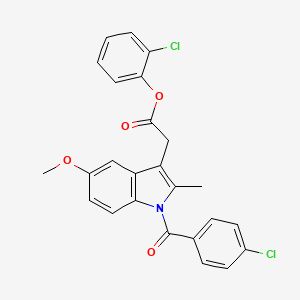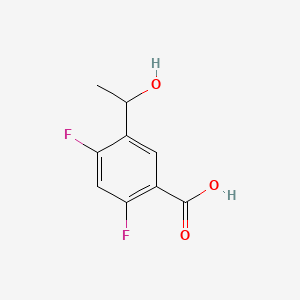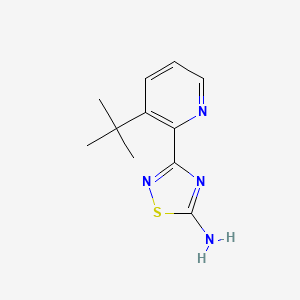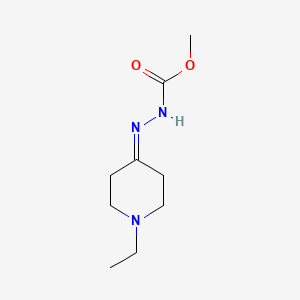
Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester (9CI) is a chemical compound with the molecular formula C9H17N3O2 It is known for its unique structure, which includes a hydrazinecarboxylic acid moiety and a piperidinylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with an appropriate piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products depending on the substituents involved.
Scientific Research Applications
Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparison with Similar Compounds
Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester can be compared with other similar compounds, such as:
Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.
Hydrazinecarboxylic acid derivatives: Various derivatives of hydrazinecarboxylic acid with different substituents can be compared based on their chemical properties and applications.
The uniqueness of Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester lies in its specific structure and the resulting chemical and biological properties, which make it valuable for a wide range of research and industrial applications.
Properties
CAS No. |
560102-87-6 |
|---|---|
Molecular Formula |
C9H17N3O2 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate |
InChI |
InChI=1S/C9H17N3O2/c1-3-12-6-4-8(5-7-12)10-11-9(13)14-2/h3-7H2,1-2H3,(H,11,13) |
InChI Key |
JEKMVCBZJGAKJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(=NNC(=O)OC)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


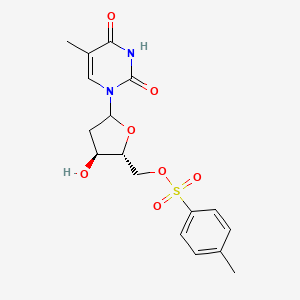
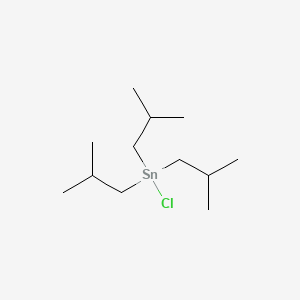
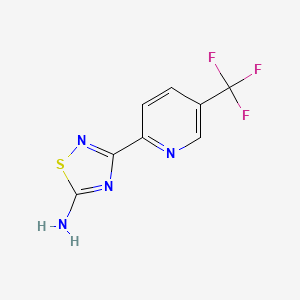
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
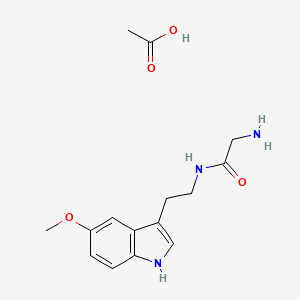
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
